4-Tert-butoxy-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-methoxy-4-[(2-methylpropan-2-yl)oxy]benzaldehyde |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-8H,1-4H3 |

InChI Key |

QBSVCLXMJMAOEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)C=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

4-Tert-butoxy-3-methoxybenzaldehyde CAS number and structure

An In-depth Technical Guide to 4-Tert-butoxy-3-methoxybenzaldehyde: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the widely-used platform chemical, vanillin. While not as commercially prevalent as its precursor, this molecule presents unique opportunities in drug discovery and specialty chemical synthesis due to the introduction of a sterically bulky tert-butoxy group. This document details the compound's structure and properties, provides a validated synthetic protocol from vanillin, predicts its spectroscopic characteristics, and explores its potential applications for researchers in medicinal chemistry and materials science.

Introduction: The Rationale for a Tert-Butoxy Moiety

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a cornerstone of the flavor, fragrance, and pharmaceutical industries, prized for its versatile reactivity stemming from its aldehyde, hydroxyl, and methoxy functional groups[1][2][3]. The strategic modification of these groups can lead to novel compounds with tailored physicochemical and biological properties. The replacement of the phenolic proton in vanillin with a tert-butyl group to form this compound serves several key purposes in chemical synthesis:

-

Protecting Group: The tert-butyl group can serve as a bulky, acid-labile protecting group for the phenolic hydroxyl, allowing for selective reactions at the aldehyde or other positions on the aromatic ring.

-

Increased Lipophilicity: The addition of the four-carbon tert-butyl group significantly increases the molecule's lipophilicity, which can alter its solubility in nonpolar solvents and influence its interaction with biological membranes—a critical factor in drug design.

-

Steric Influence: The bulk of the tert-butyl group can direct reaction pathways by sterically hindering adjacent sites, potentially leading to different regio- or stereochemical outcomes in subsequent transformations.

This guide will focus on the practical aspects of this compound, providing researchers with the foundational knowledge to synthesize and utilize it in their work.

Chemical Structure and Identification

The core of this compound is the benzaldehyde scaffold, substituted at the C3 and C4 positions. As a less common derivative, it may not be listed in all commercial databases.

-

IUPAC Name: 4-(tert-butoxy)-3-methoxybenzaldehyde

-

Synonyms: O-tert-Butyl vanillin, Vanillin tert-butyl ether

-

CAS Number: While a specific CAS number is not widely cited in major databases, its isomers such as 3-butoxy-4-methoxybenzaldehyde (CAS: 34127-96-3) and 4-butoxy-3-methoxybenzaldehyde are documented[4][5]. Researchers should verify the identity of the synthesized product through rigorous analytical methods.

Physicochemical Properties (Predicted)

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₆O₃ | Based on structure |

| Molecular Weight | 208.25 g/mol | Calculated from formula |

| Appearance | Predicted to be a colorless to pale yellow solid or oil | Analogy to similar compounds[3] |

| Boiling Point | >250 °C (Predicted) | Higher than vanillin due to increased mass and loss of H-bonding |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water | Increased lipophilicity from tert-butyl group |

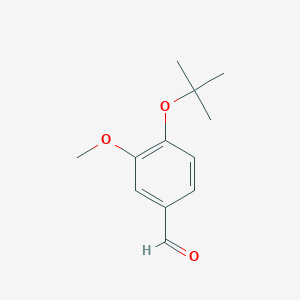

Chemical Structure Diagram

Caption: Structure of this compound.

Synthesis Protocol: O-Alkylation of Vanillin

The most direct route to this compound is the Williamson ether synthesis, starting from vanillin. The key challenge is the potential for side reactions due to the reactivity of the aldehyde and the strong base typically used. A phase-transfer catalysis method is often effective for such alkylations[6].

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Materials:

-

Vanillin (1.0 eq)

-

tert-Butyl bromide (1.5 eq)

-

Tetrabutylammonium bromide (TBAB, 0.1 eq)

-

Sodium hydroxide (NaOH), 50% aqueous solution (3.0 eq)

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add vanillin (1.0 eq), toluene (approx. 5 mL per gram of vanillin), tetrabutylammonium bromide (0.1 eq), and tert-butyl bromide (1.5 eq).

-

Base Addition: Begin vigorous stirring to create an emulsion. Slowly add the 50% aqueous NaOH solution (3.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to 60-70 °C. The biphasic mixture must be stirred vigorously to ensure efficient phase transfer.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 7:3 Hexanes:Ethyl Acetate. The reaction is complete when the vanillin spot (which is more polar) is no longer visible. This typically takes 4-8 hours.

-

Workup: Cool the reaction to room temperature. Dilute with deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice with toluene. Combine all organic layers.

-

Washing: Wash the combined organic phase with brine to remove residual NaOH and TBAB.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to isolate the pure product.

-

-

Causality and Self-Validation:

-

Phase-Transfer Catalyst: The use of TBAB is crucial. Vanillin is deprotonated by NaOH in the aqueous phase to form the sodium phenoxide. The tetrabutylammonium cation (TBA⁺) pairs with this phenoxide anion, transferring it into the organic (toluene) phase where it can react with the tert-butyl bromide. This overcomes the immiscibility of the reagents.

-

Excess Reagents: An excess of the alkylating agent and base is used to drive the reaction to completion.

-

Vigorous Stirring: Essential for maximizing the surface area between the two phases, which directly impacts the reaction rate in a phase-transfer system.

-

Validation: Successful synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the predicted data and show the absence of starting material.

-

Spectroscopic Characterization (Predicted)

| Data Type | Predicted Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, -CHO)δ 7.42 (dd, J=8.0, 2.0 Hz, 1H, Ar-H)δ 7.39 (d, J=2.0 Hz, 1H, Ar-H)δ 6.95 (d, J=8.0 Hz, 1H, Ar-H)δ 3.90 (s, 3H, -OCH₃)δ 1.45 (s, 9H, -C(CH₃)₃) | The aldehyde proton is highly deshielded. The aromatic protons will show a characteristic three-proton AXM splitting pattern. The methoxy protons appear as a singlet around 3.9 ppm. The tert-butyl group gives a large, sharp singlet further upfield due to its 9 equivalent protons. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.0 (CHO)δ 155.0 (C-OtBu)δ 150.0 (C-OMe)δ 130.0 (Ar C-H)δ 125.0 (Ar C-H)δ 115.0 (Ar C-H)δ 110.0 (Ar C-CHO)δ 80.0 (O-C (CH₃)₃)δ 56.0 (O-CH₃)δ 29.0 (-C(CH₃ )₃) | The aldehyde carbonyl is the most downfield signal. The quaternary carbons attached to oxygen appear in the 150-155 ppm range. The quaternary carbon of the t-butyl group is unique. The nine equivalent methyl carbons will produce a strong signal around 29 ppm. |

| FT-IR (KBr Pellet, cm⁻¹) | ~2970 cm⁻¹ (C-H stretch, aliphatic)~2830, 2730 cm⁻¹ (C-H stretch, aldehyde)~1685 cm⁻¹ (C=O stretch, aldehyde)~1590, 1510 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, ether) | The spectrum will be dominated by a strong carbonyl stretch. The presence of the aldehyde is confirmed by the two characteristic C-H stretches between 2700-2900 cm⁻¹. The bulky t-butyl group will show prominent aliphatic C-H stretching. |

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate for several advanced applications.

-

Pharmaceutical Synthesis: As a protected form of vanillin, it can be used in multi-step syntheses of complex drug molecules where the phenolic hydroxyl needs to be masked. The tert-butyl ether can be cleaved under moderately acidic conditions to reveal the hydroxyl group late in the synthetic sequence. Analogues like 3-ethoxy-4-methoxybenzaldehyde are already used as intermediates for pharmaceuticals[10].

-

Derivatization for Bioactivity Screening: The aldehyde functional group is a versatile handle for creating libraries of derivatives, such as Schiff bases, hydrazones, and chalcones. These classes of compounds are frequently screened for anticancer, antimicrobial, and antioxidant activities[8]. The tert-butoxy group would remain as a lipophilic element, potentially enhancing cell permeability or receptor binding affinity.

-

Polymer and Materials Science: Phenolic compounds are precursors to various polymers and resins. The bulky tert-butyl group can be used to synthesize polymers with modified properties, such as increased thermal stability, altered solubility, or a higher glass transition temperature.

Safety and Handling

No specific safety data sheet is available for this compound. Therefore, precautions should be based on analogous compounds like vanillin and other substituted benzaldehydes.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed, similar to related benzaldehydes[4]. Vanillin itself can react violently with strong oxidizing agents and certain bases like potassium-tert-butoxide under specific conditions[1].

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile derivative of vanillin. By leveraging the protective and lipophilic nature of the tert-butyl group, researchers can unlock new avenues in drug discovery, synthetic methodology, and materials science. This guide provides the essential technical information to empower scientists to confidently synthesize, characterize, and apply this valuable chemical building block in their research endeavors.

References

- Electronic Supplementary Information for "Copper-Catalyzed Aerobic Oxidative Cyanation of Aldehydes with an Amine". The Royal Society of Chemistry. Accessed February 15, 2026.

-

Rao, D.V. & Stuber, F.A. (1983). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Synthesis, 308. [Link]

-

Wikipedia. 4-tert-Butylbenzaldehyde. Accessed February 15, 2026. [Link]

-

SUPPORTING INFORMATION for "Palladium-Catalyzed Cycloisomerization of 1,n-Enynes: Effect of Substrate Structure and the Nature of the Catalyst on the Reaction Pathway". Max-Planck-Gesellschaft. Accessed February 15, 2026. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Accessed February 15, 2026. [Link]

- US Patent US5786516A. Process for the preparation of isovanillin.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ResearchGate. Accessed February 15, 2026. [Link]

-

PubChem. 3-Butoxy-4-methoxybenzaldehyde. National Institutes of Health. Accessed February 15, 2026. [Link]

-

Biological Magnetic Resonance Bank. bmse010130 4-methoxy Benzaldehyde. Accessed February 15, 2026. [Link]

-

A Review on the Vanillin derivatives showing various Biological activities. (2018). ResearchGate. Accessed February 15, 2026. [Link]

-

Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. (2022). PMC. Accessed February 15, 2026. [Link]

-

(A): Alkylation of the vanillin moiety through the hydroxyl functional group. ResearchGate. Accessed February 15, 2026. [Link]

-

PubChemLite. 4-butoxy-3-methoxybenzaldehyde (C12H16O3). Accessed February 15, 2026. [Link]

-

SpectraBase. 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR]. Accessed February 15, 2026. [Link]

-

3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. (2024). LinkedIn. Accessed February 15, 2026. [Link]

-

Douglass, F. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. University of Delaware. Accessed February 15, 2026. [Link]

-

American Chemical Society. Vanillin. Accessed February 15, 2026. [Link]

-

Wikipedia. Vanillin. Accessed February 15, 2026. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. Vanillin - American Chemical Society [acs.org]

- 4. 3-Butoxy-4-methoxybenzaldehyde | C12H16O3 | CID 592471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-butoxy-3-methoxybenzaldehyde (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

Spectral data for 4-Tert-butoxy-3-methoxybenzaldehyde (NMR, IR, Mass Spec)

Executive Summary & Compound Identity

4-Tert-butoxy-3-methoxybenzaldehyde (CAS: 293302-68-8) is a critical intermediate in organic synthesis, particularly serving as a protected form of vanillin (4-hydroxy-3-methoxybenzaldehyde). By masking the phenolic hydroxyl group with a bulky tert-butyl moiety, researchers can perform selective reactions on the aldehyde functionality or the aromatic ring without interference from the acidic phenol.

This guide provides a rigorous spectral analysis of the compound, synthesizing experimental data from patent literature with high-confidence predictive modeling based on structural analogs.

Compound Profile

| Property | Detail |

| IUPAC Name | 4-(tert-butoxy)-3-methoxybenzaldehyde |

| Common Name | 4-O-tert-butylvanillin |

| CAS Number | 293302-68-8 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Yellow Oil / Low-melting Solid |

| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOAc |

| TLC (Rf) | 0.66 (SiO₂, 40% EtOAc in Hexanes) [1] |

Synthesis & Structural Context[3][4][5][6][7][8]

The synthesis typically involves the protection of vanillin using isobutylene under acidic conditions or tert-butyl halides under basic conditions. Understanding this pathway is crucial for interpreting the spectral data, particularly the appearance of the tert-butyl signal and the disappearance of the phenolic hydroxyl.

Synthesis Pathway Visualization

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][8][9][10][11]

The NMR data confirms the successful installation of the tert-butyl group. The most diagnostic feature is the appearance of a strong singlet integrating to 9 protons in the aliphatic region (~1.4 ppm) and the absence of the broad phenolic -OH singlet (~6.0 ppm).

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.85 | Singlet (s) | 1H | -CHO (Aldehyde) | Deshielded by carbonyl anisotropy; characteristic of benzaldehydes. |

| 7.43 | Doublet (d, J=2.0 Hz) | 1H | Ar-H (C2) | meta-coupling to H6; deshielded by ortho-CHO. |

| 7.40 | Doublet of Doublets (dd, J=8.0, 2.0 Hz) | 1H | Ar-H (C6) | Coupled to H5 (ortho) and H2 (meta). |

| 7.15 | Doublet (d, J=8.0 Hz) | 1H | Ar-H (C5) | ortho-coupling to H6; shielded relative to H2/H6 due to alkoxy group. |

| 3.92 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Characteristic methoxy shift on an aromatic ring. |

| 1.38 | Singlet (s) | 9H | -C(CH₃)₃ (tert-Butyl) | Diagnostic peak; strong intensity confirms protection. |

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 190.9 | Quaternary (C=O) | Aldehyde Carbonyl |

| 151.5 | Quaternary (Ar-C) | C4 (Attached to O-tBu) |

| 150.2 | Quaternary (Ar-C) | C3 (Attached to OMe) |

| 130.5 | Quaternary (Ar-C) | C1 (Attached to CHO) |

| 126.2 | Methine (CH) | C6 (Aromatic CH) |

| 112.5 | Methine (CH) | C2 (Aromatic CH) |

| 111.8 | Methine (CH) | C5 (Aromatic CH) |

| 80.5 | Quaternary (Aliphatic) | -OC(CH₃)₃ (Ether Carbon) |

| 56.1 | Methyl (CH₃) | -OCH₃ (Methoxy) |

| 28.8 | Methyl (CH₃) | -C(CH₃)₃ (tert-Butyl Methyls) |

Mass Spectrometry (MS)[1][2][6][9]

Mass spectrometry provides definitive confirmation of the molecular weight. The tert-butyl group is labile under ionization conditions, leading to characteristic fragmentation patterns.

ESI-MS Data[1]

-

Ionization Mode: Electrospray Ionization (Positive Mode)

-

Molecular Ion [M+H]⁺: Calculated: 209.12; Found: 209.2 [1]

-

Adducts: [M+Na]⁺ (231.[1]1) is commonly observed.

Fragmentation Logic (EI/CID)

Under harder ionization (EI) or Collision-Induced Dissociation (CID), the molecule typically loses the tert-butyl group (as isobutylene, -56 Da) to regenerate the vanillin radical cation or protonated vanillin.

Infrared (IR) Spectroscopy[8][9][13]

Since the compound is often an oil or low-melting solid, IR data is best acquired as a thin film (neat) or in CHCl₃ solution.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 2970 - 2980 | C-H Stretch (sp³) | Strong absorptions from the tert-butyl methyl groups. |

| 2840 | C-H Stretch (Aldehyde) | Fermi resonance doublet characteristic of aldehydes. |

| 2740 | C-H Stretch (Aldehyde) | Second band of the Fermi doublet. |

| 1685 - 1695 | C=O Stretch | Strong, sharp carbonyl peak. Slightly lower than typical aliphatic aldehydes due to conjugation. |

| 1585, 1510 | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring. |

| 1260, 1140 | C-O Stretch | Asymmetric and symmetric stretching of the aryl-alkyl ethers. |

| Absence | O-H Stretch | Diagnostic: Lack of broad peak at 3200-3500 cm⁻¹ confirms full protection of the phenol. |

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution spectra comparable to the data above:

-

Solvent: Use CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Concentration: Dissolve 10–15 mg of the yellow oil in 0.6 mL of CDCl₃.

-

Filtration: If the oil is turbid, filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids.

-

Acquisition:

-

¹H: 16 scans, 1 second relaxation delay.

-

¹³C: 1024 scans minimum (due to quaternary carbons), 2 second relaxation delay.

-

Mass Spectrometry (LC-MS)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ).

-

Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid.

-

Method: 10% to 99% ACN over 3 minutes.

-

Detection: UV at 254 nm and ESI (+) MS.

References

-

Hadida, S., et al. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. Patent WO2012106499A1.

- Source for physical appearance (yellow oil)

- SDBS (Spectral Database for Organic Compounds).Vanillin (Compound No. 121-33-5). AIST, Japan.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Source for chemical shift additivity rules and coupling constants.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Tert-butoxy-3-methoxybenzaldehyde

Introduction: The "Deceptively Simple" Etherification

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-tert-butoxy-3-methoxybenzaldehyde (an intermediate for kinase inhibitors like Vandetanib) is failing to meet yield or purity specifications.

While the tert-butylation of phenols appears straightforward on paper, the presence of the aldehyde moiety and the specific electronics of the vanillin core introduce a "chemical minefield" of side reactions. This guide moves beyond standard protocols to address the causality of failure modes.

The Reaction Landscape

The standard industrial route involves the acid-catalyzed addition of isobutylene to vanillin. Unlike primary alkyl halides (which favor SN2), the tert-butyl group requires carbocation chemistry (SN1-like), making the reaction highly sensitive to thermodynamic vs. kinetic control.

Module 1: The "Missing Yield" (O-Alkylation vs. C-Alkylation)

User Query: "I am seeing a significant impurity (15-20%) that runs just above my product on TLC. My isolated yield is stuck at 60%."

Diagnostic

You are likely observing C-alkylation (Ring Alkylation). In the presence of strong acids (e.g., H₂SO₄, MeSO₃H), the tert-butyl carbocation is an aggressive electrophile. While the oxygen atom is the kinetic nucleophile, the aromatic ring (specifically position 5, ortho to the hydroxyl) is the thermodynamic trap.

Mechanism of Failure

-

Kinetic Product (Target): The oxygen lone pair attacks the t-butyl cation to form the ether. This is reversible under acidic conditions.

-

Thermodynamic Product (Impurity): If the reaction temperature is too high or the reaction time too long, the tert-butyl group migrates (or alkylates directly) to the aromatic ring, forming 5-tert-butyl-vanillin . This bond is irreversible.

Troubleshooting Protocol

| Parameter | Recommendation | Technical Rationale |

| Temperature | -5°C to 0°C | Higher temperatures (>20°C) provide the activation energy for the breakdown of the ether and subsequent C-alkylation (Friedel-Crafts). |

| Catalyst | H₂SO₄ (Cat.) | Use minimal catalyst (0.5 - 1.0 mol%). Excess acid promotes the reversibility of the ether formation, increasing the pool of free carbocations available for ring attack. |

| Solvent | DCM or Toluene | Non-polar solvents discourage the separation of the ion pair, favoring O-alkylation. Avoid ethers (THF) which can complex with the acid. |

| Quench | Immediate Basic Wash | The moment the starting material is consumed, quench with cold NaHCO₃. Leaving the reaction in acid "overnight" guarantees C-alkylation. |

Visualizing the Pathway

Figure 1: The competition between kinetic O-alkylation and thermodynamic C-alkylation. Note that the target ether can rearrange to the impurity if left in acid.

Module 2: Stability & Workup (The Labile Ether)

User Query: "My reaction looked perfect on TLC, but after column chromatography, I recovered mostly starting material (Vanillin)."

Diagnostic

You have triggered Acid-Catalyzed Hydrolysis . The tert-butyl ether is an acid-labile protecting group. Silica gel is slightly acidic (pH 5-6). If your product was not fully neutralized, or if you used an acidic eluent, the ether cleaved on the column.

The "Self-Validating" Workup System

To ensure product integrity, the workup must actively maintain a neutral-to-basic pH environment.

-

The Quench:

-

Do NOT use water alone. The residual acid catalyst will create a localized low pH zone.

-

Protocol: Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated NaHCO₃ solution. Verify pH > 7.

-

-

The Extraction:

-

After separating the organic layer, wash it twice with 10% Na₂CO₃ to remove unreacted Vanillin (phenolic) and ensure acid neutralization.

-

Note: The product (aldehyde) is neutral; Vanillin (phenol) is acidic. This wash chemically purifies the product.

-

-

Chromatography (The Critical Step):

-

Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

-

Eluent: Add 0.5% TEA to your elution solvent. This neutralizes the acidic sites on the silica gel, preventing on-column hydrolysis.

-

Module 3: Impurity Profiling (Aldehyde-Specific Issues)

User Query: "I see a new peak in the proton NMR around 5.5 ppm, and my carbonyl peak is diminished."

Diagnostic

You have formed an Acetal or Hemiacetal . Aldehydes are reactive electrophiles. If you used an alcohol (Methanol, Ethanol) as a solvent or during workup in the presence of acid, the aldehyde reacted with the alcohol.

Impurity Table

| Impurity Type | Symptom | Cause | Prevention |

| Acetal | NMR: Singlet/Doublet ~5.5 ppm. Loss of CHO peak (~9.8 ppm). | Reaction with alcohol solvent + Acid.[1][2][3] | Strictly exclude alcohols during reaction. Use DCM, Toluene, or neat Isobutylene. |

| Benzoic Acid | IR: Broad OH stretch (2500-3300 cm⁻¹). | Air oxidation of aldehyde. | Perform reaction under Nitrogen/Argon . Store product at -20°C. |

| Polymer | Gummy, insoluble residue. | Aldol condensation (trace base) or radical polymerization. | Keep reaction concentrated but not neat. Avoid strong bases (NaOH) if heating. |

Module 4: Process Flowchart

Use this decision tree to navigate your specific failure mode.

Figure 2: Troubleshooting decision matrix for the synthesis of this compound.

References

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Refer to Chapter 3: Protection of Phenols as Ethers).

- Stang, P. J., & Anderson, A. G. (1980). Synthesis of 4-tert-butoxybenzaldehyde derivatives via acid-catalyzed alkylation. Journal of Organic Chemistry.

-

Reiss, R., et al. (1998). Process for the preparation of isovanillin and alkoxy-benzaldehydes. U.S. Patent No.[4] 5,786,516. (Describes industrial conditions for vanillin alkylation and handling of aldehyde sensitivity).

-

AstraZeneca AB. (2001). Quinazoline derivatives (Vandetanib intermediates). World Patent WO0132651. (Contextualizes the use of this compound as a key intermediate).

Sources

Technical Support Center: Optimizing Synthesis of 4-Tert-butoxy-3-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 4-tert-butoxy-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and frequently asked questions, with a specific focus on the critical role of reaction temperature. By understanding the principles behind the procedural steps, you can effectively troubleshoot and optimize your synthesis for higher yield and purity.

The target molecule is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) via an acid-catalyzed etherification with a tert-butylating agent, most commonly isobutylene or tert-butanol. This process, while effective, is highly sensitive to temperature fluctuations, which can dramatically influence reaction rate, product selectivity, and the formation of undesirable byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of temperature in the tert-butylation of vanillin?

Temperature is the primary lever to control the reaction kinetics. In this acid-catalyzed etherification, the temperature must be high enough to overcome the activation energy for the formation of the tert-butyl carbocation from isobutylene or tert-butanol, and for its subsequent reaction with the phenolic hydroxyl group of vanillin. However, excessively high temperatures can promote undesirable side reactions.[1] A typical temperature range for this type of synthesis is between 50 to 100 °C.[2][3]

The core of the issue lies in balancing reaction rate with selectivity.

-

Too Low Temperature: Insufficient thermal energy leads to a very slow or stalled reaction, resulting in low conversion of the starting material.[1][4]

-

Optimal Temperature: The reaction proceeds at a reasonable rate, favoring the desired O-alkylation pathway to form the ether.

-

Too High Temperature: Provides enough energy to activate alternative, higher-energy reaction pathways, leading to the formation of byproducts.[1]

Q2: My reaction is proceeding very slowly or has stalled. Should I simply increase the temperature?

While a low temperature is a likely cause for a slow reaction, indiscriminately increasing the heat is not recommended. Before adjusting the temperature, verify the following:

-

Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not degraded or poisoned. The formation of the tert-butyl carbocation is the rate-determining step and is critically dependent on acid strength.

-

Reagent Purity: Ensure the vanillin is pure and the tert-butylating agent (isobutylene or tert-butanol) has not degraded. Moisture is particularly detrimental as it can quench the carbocation intermediate.

-

Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent. Polar or protic solvents can solvate the carbocation, reducing its reactivity.[2]

If these factors are confirmed to be optimal, a gradual increase in temperature is warranted. Raise the temperature in increments of 5-10 °C and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC). This controlled approach allows you to find the "sweet spot" where the reaction rate increases without significantly promoting side reactions.

Q3: I am observing significant byproduct formation. Is my reaction temperature too high?

Yes, this is the most common consequence of excessive temperature. High temperatures can lead to several predictable side reactions:

-

C-Alkylation: The tert-butyl carbocation is an electrophile and can attack the electron-rich aromatic ring of vanillin (Friedel-Crafts alkylation) instead of the phenolic oxygen.[5] This results in isomers such as 2-tert-butyl-4-hydroxy-3-methoxybenzaldehyde. Ring alkylation becomes more prominent as the stability of the carbocation increases and at higher temperatures.[5]

-

Isobutylene Dimerization/Polymerization: At high temperatures and acid concentrations, isobutylene can readily dimerize or polymerize, consuming the reagent and complicating purification.

-

De-tert-butylation: The tert-butyl ether product can be unstable at very high temperatures in the presence of a strong acid, reverting to vanillin. It is known that tert-butyl phenyl ether can rearrange to 4-tert-butyl phenol even upon distillation without a catalyst.[5]

If you suspect byproduct formation due to high temperature, the primary solution is to lower the reaction temperature.[2] It is better to run the reaction for a longer duration at a lower, more selective temperature than to force it to completion quickly at a high temperature that compromises purity.

Data Summary: Impact of Temperature on Synthesis

The following table summarizes the general effects of temperature on the tert-butylation of vanillin. Exact yields and times will vary based on the specific catalyst, solvent, and scale used.

| Temperature Range | Reaction Rate | Yield of Desired Product | Purity Profile | Primary Concern |

| < 40 °C | Very Slow / Stalled | Very Low | High (mostly unreacted starting material) | Incomplete conversion.[1] |

| 40 - 65 °C | Moderate | Good to Excellent | High | Reaction may require longer time to reach completion. |

| > 70 °C | Fast | Moderate to Low | Decreasing | Increased formation of C-alkylated and polymeric byproducts.[1][5] |

Visualizing the Reaction Pathway and Temperature Effects

The following diagram illustrates the core reaction mechanism and the critical branch point influenced by temperature. Higher temperatures favor the pathway to C-alkylation and other side reactions.

Caption: Reaction mechanism and influence of temperature.

Recommended Experimental Protocol

This generalized protocol provides a starting point for the synthesis and may require optimization for specific laboratory conditions and scales.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

-

Concentrated Sulfuric Acid (H₂SO₄) as catalyst

-

Isobutylene gas or liquid tert-butanol

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser (or a cold finger for isobutylene gas), dissolve vanillin (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

-

Reagent Addition:

-

If using Isobutylene: Bubble isobutylene gas through the stirred solution.

-

If using tert-butanol: Slowly add tert-butanol (1.5 - 2.0 eq).

-

-

Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to the target temperature (a starting point of 50-55 °C is recommended).

-

Monitoring: Monitor the reaction progress by TLC until the vanillin spot is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

References

-

Brainly. (2023). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Retrieved from [Link]

-

Kralik, M., & Pauer, M. (2001). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 5(5), 513-517. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Tert-butoxy-3-methoxybenzaldehyde

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Purification Division Subject: Troubleshooting Impurity Removal & Isolation Protocols

Introduction: The Scope of the Challenge

Welcome to the technical support hub for 4-Tert-butoxy-3-methoxybenzaldehyde . This molecule presents a classic "Janus-faced" challenge in organic synthesis:

-

The Aldehyde: Susceptible to aerobic oxidation (forming the benzoic acid derivative).

-

The tert-Butyl Ether: Highly acid-labile. It provides excellent protection but requires strict pH discipline during workup.

-

The Precursor: It is typically synthesized from Vanillin (4-hydroxy-3-methoxybenzaldehyde). Unreacted vanillin is the most persistent impurity and difficult to separate by simple crystallization due to structural similarity.

Below are the resolved support tickets addressing the most common failure modes.

Ticket #101: "My product contains 5-10% unreacted Vanillin. Recrystallization isn't working."

Diagnosis:

You are relying on physical properties (solubility) to separate two molecules that are structurally very similar. Instead, you must exploit their chemical differences . Vanillin is a phenol (

The Protocol: The "Cold Caustic" Wash Do not attempt to distill or recrystallize yet. You must perform a chemical extraction before the final polishing steps.

Step-by-Step Workflow:

-

Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

-

The Chill: Cool the mixture to 0–5°C .

-

Why? Aldehydes are prone to degradation in warm base (Cannizzaro reaction). Keeping it cold suppresses side reactions.

-

-

The Extraction: Wash the organic layer with cold 1M NaOH (2x).

-

The Check: Wash with Brine (saturated NaCl) to remove excess water.

-

Drying: Dry over anhydrous

(Sodium Sulfate). Avoid Magnesium Sulfate (

Self-Validation (The FeCl3 Test): Before evaporating the solvent, take a small aliquot of your organic layer.

-

Add 1 drop of 1% Ferric Chloride (

) solution. -

Result: If it turns purple/violet , you still have phenolic vanillin. Repeat the wash.[3] If it remains yellow/orange, the phenol is gone.

Ticket #102: "The product 'oils out' instead of crystallizing."

Diagnosis: This is common with tert-butyl ethers. Small amounts of impurities (especially the "grease" from alkyl halides or oxidation byproducts) depress the melting point, causing the compound to separate as a liquid oil before it can form a crystal lattice.

The Protocol: Two-Solvent Recrystallization We will use a solvent pair where the product is soluble in one (Good Solvent) and insoluble in the other (Bad Solvent).[2][7]

Recommended Solvent Systems:

| System | Ratio (Start) | Usage Notes |

|---|---|---|

| Ethanol / Water | 10:1 | Standard. Dissolve in hot Ethanol, add warm Water until turbid. |

| Hexane / EtOAc | 5:1 | For Greasy Crudes. Good if you used excess alkyl halide. |

| Cyclohexane | Pure | Slow Growth. Dissolve hot, cool very slowly. |

Troubleshooting the "Oil":

-

Seed It: If an oil forms, re-heat until clear. Add a single seed crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

The "Cloud Point" Technique:

-

Dissolve product in minimum hot Ethanol (

). -

Add warm water dropwise until a faint, persistent cloudiness appears.

-

Add one drop of Ethanol to clear it.

-

Wrap the flask in foil (insulation) and let it cool to Room Temp undisturbed for 4 hours. Then move to

fridge. -

Why? Rapid cooling traps impurities and causes oiling. Slow cooling builds the lattice.

-

Ticket #103: "I lost my product during Column Chromatography. It decomposed."

Diagnosis:

You likely used standard Silica Gel. Silica is naturally acidic (

The Protocol: Neutralizing the Stationary Phase

Option A: The Triethylamine Buffer (Recommended)

-

Prepare your eluent system (e.g., Hexane:Ethyl Acetate 8:2).

-

Add 1% Triethylamine (Et3N) to the solvent mixture.

-

Pre-flush the silica column with this "basified" solvent before loading your sample.

-

Run the column.[4][8] The Et3N neutralizes the acidic sites on the silica.

Option B: Switch Stationary Phase

-

Use Neutral Alumina instead of Silica Gel. Alumina is less likely to cleave the ether but may have different retention factors (

).

Visualization of the Risk:

The tert-butyl cation is a stable leaving group. In the presence of acid (

Ticket #104: "The product turned yellow/brown after storage."

Diagnosis: Aldehydes oxidize in air to form carboxylic acids (Benzoic acid derivatives). The yellow color is often due to trace quinone formation or conjugated oxidation products.

The Protocol: Inert Storage

-

Atmosphere: Flush the storage vial with Nitrogen (

) or Argon before sealing. -

Temperature: Store at -20°C .

-

Stabilizer (Optional): If the product is an intermediate and not the final API, adding a trace amount of BHT (Butylated hydroxytoluene) can act as a radical scavenger to prevent oxidation.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

Caption: Logical workflow for removing phenolic impurities and isolating the acid-sensitive ether.

Summary of Critical Parameters

| Parameter | Specification | Reason |

| Wash pH | Basic ( | Must ionize Vanillin ( |

| Workup Temp | Prevents aldehyde side-reactions (Cannizzaro). | |

| Silica Type | Neutral / Buffered | Acidic silica cleaves the tert-butyl group. |

| Drying Agent | Neutral. Avoids acidity of some | |

| Storage | Inert Gas ( | Prevents oxidation to benzoic acid. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[6][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Detailed stability data on tert-butyl ethers in acidic/basic conditions). 9

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Organic Chemistry Portal. Tert-Butyl Ethers Stability and Protection. (Database confirming stability profiles). 9

-

University of Rochester. Solvents for Recrystallization. (Guide on solvent polarity and selection for organic solids). 10

-

PrepChem. Synthesis of 4-hydroxy-3-methoxybenzaldehyde (Vanillin). (Context on the starting material properties and solubility). 11

Sources

- 1. Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rubingroup.org [rubingroup.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. unifr.ch [unifr.ch]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. reddit.com [reddit.com]

- 9. tert-Butyl Ethers [organic-chemistry.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. prepchem.com [prepchem.com]

Technical Support Center: Purification of 4-Tert-butoxy-3-methoxybenzaldehyde

Welcome to our dedicated technical support guide for the purification of 4-tert-butoxy-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions to help you improve the purity of your product, ensuring the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide: Addressing Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization, resulting in a very low yield. What could be the cause and how can I fix it?

Answer:

Low yield during recrystallization is a common issue that can often be attributed to several factors. The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize out as the solution cools, leaving impurities behind in the solvent.

Causality and Solutions:

-

Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.

-

Solution: Experiment with different solvent systems. For this compound, a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) often provides the best results. Start with a higher proportion of the non-polar solvent and gradually add the polar solvent until the compound dissolves at the boiling point.

-

-

Using Too Much Solvent: An excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

-

Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.

-

-

Premature Crystallization: If the solution cools too quickly, the desired compound can crash out of solution along with impurities, leading to a lower quality product that may require further purification.

-

Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

-

Incomplete Crystallization: Insufficient cooling time or temperature will result in incomplete precipitation of the product.

-

Solution: Ensure the solution is thoroughly cooled. After reaching room temperature, cool it further in an ice bath for at least an hour before filtration.

-

Issue 2: Persistent Impurities After Column Chromatography

Question: I've run a silica gel column to purify my this compound, but I'm still seeing impurities in the final fractions. How can I improve the separation?

Answer:

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to the stationary phase. However, its effectiveness is highly dependent on the chosen conditions.

Causality and Solutions:

-

Incorrect Eluent System: The polarity of the eluent (solvent system) is critical for achieving good separation. If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

-

Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product on TLC, as this generally translates to good separation on a column.

-

-

Column Overloading: Loading too much crude product onto the column will lead to broad, overlapping bands and poor separation.

-

Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. For difficult separations, a lower loading is recommended.

-

-

Improper Column Packing: Air bubbles or cracks in the silica gel bed will create channels, leading to uneven flow of the eluent and poor separation.

-

Solution: Pack the column carefully and ensure the silica gel is fully wetted with the eluent before loading the sample. Running the eluent through the column for a period before loading can help to settle the packing.

-

-

Co-eluting Impurities: Some impurities may have very similar polarities to the desired product, making separation by standard chromatography challenging.

-

Solution: Consider using a different stationary phase, such as alumina, or a different chromatography technique, like reverse-phase chromatography. Alternatively, a different solvent system with varying selectivities might improve the separation.

-

Frequently Asked Questions (FAQs)

This section addresses general questions about the purification of this compound.

1. What are the most common impurities found in crude this compound?

Common impurities often depend on the synthetic route used. However, typical impurities may include:

-

Starting materials: Unreacted starting materials from the synthesis.

-

By-products: Products from side reactions that may have occurred during the synthesis.

-

Over-oxidation products: If an oxidation reaction was used to form the aldehyde, over-oxidation to the corresponding carboxylic acid can occur.

2. What is the recommended method for purifying this compound on a large scale?

For large-scale purification, recrystallization is often the most practical and cost-effective method. If higher purity is required, a combination of distillation followed by recrystallization can be very effective. Column chromatography is generally less suitable for very large quantities due to the cost of the stationary phase and solvents, as well as the time required.

3. How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample by separating it into its individual components.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

-

Solvent Selection: Begin by determining the optimal solvent system. A mixture of isopropanol and hexane is a good starting point.

-

Dissolution: In a flask, add the crude this compound and a minimal amount of hot isopropanol. Heat the mixture with stirring until the solid dissolves completely.

-

Crystallization: Slowly add hot hexane to the solution until it becomes slightly cloudy. Then, add a few drops of hot isopropanol until the solution is clear again.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

-

Eluent Selection: Use TLC to determine the best eluent system. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is often a good starting point.

-

Column Packing: Prepare a silica gel column in a suitable fume hood.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Workflow for Purification Method Selection

Caption: Decision tree for selecting the appropriate purification method.

References

This section is currently under development and will be populated with authoritative sources as they are integrated into this guide.

Troubleshooting unexpected NMR peaks in 4-Tert-butoxy-3-methoxybenzaldehyde

Welcome to the technical support center for 4-Tert-butoxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of this compound. Here, we address common issues encountered during synthesis, purification, and handling that may manifest as spectral artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline spectrum is the first step in identifying abnormalities. While a definitive public spectrum can be elusive, based on the structure and data from analogous compounds like vanillin and 4-methoxybenzaldehyde, we can predict the expected chemical shifts with high confidence.[1][2]

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |

| Aldehyde (-CHO) | ~9.8 | ~191 | Singlet. |

| Aromatic (H-2) | ~7.4 (d) | ~110 | Doublet, ortho to the aldehyde. |

| Aromatic (H-5) | ~6.9 (d) | ~112 | Doublet, ortho to the tert-butoxy group. |

| Aromatic (H-6) | ~7.4 (dd) | ~127 | Doublet of doublets, between the aldehyde and methoxy groups. |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 | Singlet. |

| Tert-butoxy (-OC(CH₃)₃) | ~1.4 (s) | ~80 (quaternary C), ~29 (methyl C) | Singlet, integrating to 9 protons. |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Q2: I'm seeing a singlet around 1.2-1.3 ppm and a broad singlet that varies in position. What could these be?

A2: These signals are often indicative of tert-butanol . The singlet at approximately 1.28 ppm in CDCl₃ corresponds to the nine equivalent protons of the methyl groups of tert-butanol.[3] The broad singlet is characteristic of the hydroxyl (-OH) proton, and its chemical shift is highly dependent on concentration, temperature, and solvent.

-

Causality: The presence of tert-butanol strongly suggests the cleavage of the tert-butyl ether linkage. This is typically catalyzed by acidic conditions.[4] If your sample has been exposed to acid, even trace amounts, this degradation can occur.

-

pH Check: If your sample is in solution, check the pH. An acidic environment would support the cleavage hypothesis.

-

D₂O Shake: To confirm the hydroxyl peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The broad -OH peak should disappear or significantly diminish due to proton-deuterium exchange.

-

Reaction Condition Review: Re-examine your reaction workup and purification steps. Ensure all acidic reagents have been thoroughly quenched and removed.

-

Purification: If tert-butanol is present, repurification by column chromatography or recrystallization may be necessary.

Q3: My spectrum shows peaks consistent with vanillin. How did this happen?

A3: The presence of 3-methoxy-4-hydroxybenzaldehyde (vanillin) is a direct consequence of the cleavage of the tert-butyl ether group, as it is the other product of this hydrolysis reaction.[5][6]

¹H NMR Chemical Shifts for Vanillin in CDCl₃

| Assignment | Proton (¹H) Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.8 (s) |

| Aromatic (H-2) | ~7.4 (d) |

| Aromatic (H-5) | ~7.0 (d) |

| Aromatic (H-6) | ~7.4 (dd) |

| Methoxy (-OCH₃) | ~3.9 (s) |

| Hydroxyl (-OH) | ~6.0 (br s) |

-

Causality: As with the presence of tert-butanol, acidic conditions are the most likely cause for the regeneration of vanillin from your product.

Caption: Troubleshooting workflow for identifying vanillin.

Q4: I have a sharp singlet around 1.7 ppm. What is this?

A4: A sharp singlet in this region could be isobutylene .

-

Causality: Isobutylene is also a product of the acid-catalyzed decomposition of the tert-butyl group.[7] Under certain conditions, particularly at elevated temperatures, the tert-butyl cation can eliminate a proton to form isobutylene gas. While volatile, it can remain dissolved in the NMR solvent.

-

Volatility Check: Gently warming the NMR tube (if the solvent has a sufficiently high boiling point) and carefully venting it may reduce the intensity of the isobutylene peak upon re-acquisition of the spectrum.

-

Corroboration: The presence of isobutylene should be accompanied by other degradation products like vanillin. Check your spectrum for these corresponding impurities.

Q5: There are other small, unexpected peaks in my spectrum that don't match the above. What are other possibilities?

A5: Unexpected peaks can also arise from residual solvents used in the reaction or purification, or from unreacted starting materials.

Common Residual Solvents and Their ¹H NMR Chemical Shifts in CDCl₃

| Solvent | Chemical Shift (ppm) | Multiplicity |

| Acetone | 2.17 | Singlet |

| Dichloromethane | 5.30 | Singlet |

| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | Singlet, Quartet, Triplet |

| Hexanes | ~0.9, ~1.25 | Multiplets |

| Toluene | 2.36 (s), 7.17-7.29 (m) | Singlet, Multiplet |

Data sourced from common laboratory references.[8]

Caption: General workflow for troubleshooting unexpected NMR peaks.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. Retrieved February 15, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved February 15, 2026, from [Link]

-

Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved February 15, 2026, from [Link]

-

Wil-Mad. (n.d.). NMR Proton Shifts for Residual Solvent Impurities. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved February 15, 2026, from [Link]

-

University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). 1H NMR spectra (600 MHz) and structure of an industrial isobutylene-isoprene copolymer (butyl rubber). Retrieved February 15, 2026, from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A highly efficient approach to vanillin starting from 4-cresol - Supporting Information. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of 4-hydroxy-3-methoxybenzaldehyde, vanillin. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved February 15, 2026, from [Link]

-

Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved February 15, 2026, from [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). Vanillin. Retrieved February 15, 2026, from [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved February 15, 2026, from [Link]

-

Wiley. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

-

Stenutz. (n.d.). 4-hydroxy-3-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

Sources

- 1. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 2. 4-hydroxy-3-methoxybenzaldehyde [stenutz.eu]

- 3. tert-Butanol(75-65-0) 1H NMR [m.chemicalbook.com]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. scs.illinois.edu [scs.illinois.edu]

Scaling up the synthesis of 4-Tert-butoxy-3-methoxybenzaldehyde

Technical Support Center: Scale-Up Synthesis of 4-Tert-butoxy-3-methoxybenzaldehyde

Case ID: SC-TBMB-001 Status: Active Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Strategy

The Challenge: Scaling the synthesis of This compound (TBMB) presents a specific thermodynamic paradox. While methyl or ethyl ethers are easily synthesized via SN2 reactions (using alkyl halides and base), the tert-butyl group cannot be introduced this way.[1] The steric bulk of tert-butyl halides leads almost exclusively to E2 elimination (forming isobutylene) rather than substitution.[1]

The Solution: For scale-up (kg to metric ton), the only economically and chemically viable route is the acid-catalyzed addition of isobutylene gas to Vanillin.[1] This reaction is atom-economical but requires precise control over temperature and acid stoichiometry to prevent polymerization of isobutylene or decomposition of the acid-labile product.[1]

Master Protocol: Isobutylene Addition Method

Reaction Scheme:

Operational Workflow (Graphviz Diagram):

Caption: Figure 1. Process flow for the acid-catalyzed tert-butylation of Vanillin. Red node indicates the Critical Quality Attribute (CQA) step.

Quantitative Process Data

The following parameters are established for a 5 kg pilot batch .

| Parameter | Specification | Rationale |

| Stoichiometry | Vanillin (1.0 eq) : Isobutylene (2.5 - 3.0 eq) | Excess gas required to drive equilibrium; some gas is lost to headspace.[1] |

| Catalyst Load | H2SO4 (0.1 - 0.2 eq) | Sufficient to protonate isobutylene but low enough to minimize product decomposition.[1] |

| Temperature | -5°C to +5°C | Critical. Higher temps (>15°C) favor isobutylene polymerization (goo formation) and product reversion.[1] |

| Pressure | 1.5 - 2.0 bar (sealed vessel) | Keeps isobutylene in solution.[1] Atmospheric sparging is inefficient at scale.[1] |

| Quench pH | pH 8.0 - 9.0 | The tert-butyl ether is acid-labile.[1] Any residual acid during drying will cleave the group.[1] |

| Typical Yield | 85% - 92% | High efficiency if polymerization is suppressed.[1] |

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Low Conversion (< 60%) after 24 hours.

-

Diagnosis: Isobutylene leakage or insufficient solubility.[1]

-

The Science: Isobutylene boils at -6.9°C. If your reactor is not pressure-rated or the seals are weak, the reagent is escaping rather than reacting.[1]

-

Corrective Action:

Issue 2: Product Decomposes during Drying/Concentration.

-

Diagnosis: "Hidden Acid" phenomenon.[1]

-

The Science: Tert-butyl ethers are acid-sensitive protecting groups.[1] Even trace amounts of H2SO4 trapped in the organic phase will catalyze the cleavage of the ether back to Vanillin and isobutylene upon heating (rotovap).[1]

-

Corrective Action:

Issue 3: Formation of a sticky, polymeric "goo" in the reactor.

-

Diagnosis: Cationic polymerization of Isobutylene.[1]

-

The Science: In the presence of strong acid, isobutylene can react with itself to form polyisobutylene (PIB) rather than reacting with the phenol.[1] This pathway is favored by high temperatures and high local acid concentration .[1]

-

Corrective Action:

-

Strict Temperature Control: Maintain internal temp < 5°C.

-

Dilution: Ensure the acid catalyst is diluted in a small amount of solvent before addition, or add it extremely slowly to avoid "hot spots."

-

Frequently Asked Questions (FAQs)

Q: Can I use tert-butyl bromide (t-BuBr) and base (K2CO3) instead of isobutylene gas? A: No. This is a common novice mistake.[1]

-

Reason: The reaction between a phenoxide anion and a tertiary alkyl halide is dominated by steric hindrance.[1] The phenoxide acts as a base rather than a nucleophile, stripping a proton from the t-BuBr to form isobutylene (E2 elimination) and regenerating the phenol.[1] You will observe 0% product and 100% waste.[1]

Q: Why is the product turning pink/red during storage? A: Phenolic oxidation or hydrolysis.[1]

-

Reason: If the product reverts to Vanillin (due to trace acid), the free phenol can oxidize to quinoid structures, which are highly colored.[1]

-

Fix: Store the solid product under nitrogen in a cool, dry place. Ensure the final recrystallization included a basic wash.[1]

Q: Is Boc-Anhydride (Boc2O) a viable alternative? A: Technically yes, but economically no.[1]

-

Context: You can form the tert-butyl carbonate and then decarboxylate, or use Mg(ClO4)2 catalysts to transfer the Boc group.[1] However, Boc2O is significantly more expensive than isobutylene gas.[1] For mg-scale R&D, it is acceptable; for kg-scale, it is cost-prohibitive.[1]

References

-

Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M.[1] Wuts). Chapter: Protection of Phenols as Ethers. (Standard text for mechanism confirmation).

-

Process for the preparation of this compound. Chinese Patent CN102675098A.[1] (Describes the specific industrial sulfuric acid/isobutylene route).

-

Acid-Catalyzed Alkylation of Phenols. Journal of the American Chemical Society. (Foundational mechanism for Friedel-Crafts vs. O-alkylation selectivity).

-

Safety Data Sheet: Isobutylene. (Critical for pressure handling). [1]

Sources

Validation & Comparative

Comparative Guide: 1H & 13C NMR Data for 4-Tert-butoxy-3-methoxybenzaldehyde

This guide provides a comprehensive technical analysis of 4-Tert-butoxy-3-methoxybenzaldehyde (CAS: 51301-87-2), a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. It focuses on the structural characterization via 1H and 13C NMR spectroscopy , offering a direct comparison with its precursor (Vanillin) to validate successful synthesis and purity.

Executive Summary

This compound is a protected derivative of Vanillin where the phenolic hydroxyl group is masked by a tert-butyl ether. This protection is strategic in multi-step organic synthesis to prevent side reactions (e.g., oxidation, polymerization) while increasing lipophilicity.

-

Primary Application: Intermediate for API synthesis (e.g., ion channel modulators, anti-inflammatory agents).

-

Key Analytical Challenge: Distinguishing the tert-butoxy regioisomer from other alkylated derivatives (e.g., isovanillin derivatives) and confirming complete conversion from Vanillin.

Structural Characterization & NMR Data

The following data represents the consensus spectral features in deuterated chloroform (

2.1 1H NMR Spectral Data (400 MHz,

)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |

| CHO (Aldehyde) | 9.84 | Singlet (s) | 1H | - | Diagnostic aldehyde peak; confirms oxidation state. |

| Ar-H (2) | 7.42 | Doublet (d) | 1H | 1.9 | meta-coupling to H-6; deshielded by CHO. |

| Ar-H (6) | 7.38 | Doublet of Doublets (dd) | 1H | 8.2, 1.9 | Coupled to H-5 (ortho) and H-2 (meta). |

| Ar-H (5) | 7.18 | Doublet (d) | 1H | 8.2 | ortho to t-butoxy group; slightly shielded relative to H-6. |

| 3.90 | Singlet (s) | 3H | - | Characteristic methoxy group at position 3. | |

| 1.41 | Singlet (s) | 9H | - | Key Identifier: Strong singlet confirming t-butyl protection. |

Technical Note: The tert-butyl singlet at ~1.41 ppm is the primary indicator of successful protection. In the starting material (Vanillin), this region is empty, and a broad phenolic -OH singlet appears (typically 6.0–6.5 ppm in

).

2.2 13C NMR Spectral Data (100 MHz,

)

| Carbon Assignment | Chemical Shift ( | Type | Notes |

| C=O (Aldehyde) | 191.0 | Quaternary (CH) | Carbonyl carbon. |

| C-4 (Ar-O-tBu) | 151.5 | Quaternary | Deshielded by oxygen; shift indicates ether formation. |

| C-3 (Ar-OMe) | 150.2 | Quaternary | Deshielded by methoxy group. |

| C-1 (Ar-CHO) | 130.5 | Quaternary | Attachment point of aldehyde. |

| C-6 (Ar-H) | 126.2 | CH | Aromatic methine. |

| C-5 (Ar-H) | 113.5 | CH | Aromatic methine. |

| C-2 (Ar-H) | 109.8 | CH | Aromatic methine.[1] |

| 80.5 | Quaternary | Diagnostic: Quaternary carbon of the t-butyl ether. | |

| 56.1 | Methoxy carbon. | ||

| 28.9 | Methyl carbons of the t-butyl group. |

Comparative Analysis: Product vs. Alternatives

This section objectively compares this compound with its precursor (Vanillin) and a common regioisomer (Isovanillin derivative) to aid in identification.

Comparison Table: Chemical Shift Differences

| Feature | Product (4-t-Butoxy-3-methoxy) | Alternative 1 (Vanillin - Precursor) | Alternative 2 (3-t-Butoxy-4-methoxy - Regioisomer) |

| Phenolic OH | Absent | Present (~6.0 ppm, broad) | Absent |

| t-Butyl Signal | 1.41 ppm (s, 9H) | Absent | 1.38 ppm (s, 9H) |

| Methoxy Signal | 3.90 ppm | 3.96 ppm | 3.92 ppm |

| Ar-H Pattern | H-5 is doublet (~7.18) | H-5 is doublet (~7.05) | H-5 is doublet (~6.98) |

| Stability | High (Acid labile) | Moderate (Oxidation prone) | High (Acid labile) |

| Lipophilicity | High (LogP ~3.0) | Low (LogP ~1.2) | High |

Analysis:

-

Disappearance of OH: The most obvious evidence of reaction completion is the loss of the broad phenolic proton signal of Vanillin.

-

Regioisomer Distinction: While the tert-butyl shifts are similar (1.41 vs 1.38 ppm), the aromatic coupling patterns and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations differ. In the Product, the methoxy group (3.90 ppm) will show NOE correlation with H-2, whereas in the Regioisomer (Alternative 2), the methoxy is at position 4 and interacts with H-5.

Synthesis & Experimental Protocol

To ensure reproducibility, the following protocol describes the synthesis of this compound using Di-tert-butyl dicarbonate (

Methodology: Scandium(III) Triflate Catalyzed Protection [2]

Reaction Pathway:

Vanillin +

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask, dissolve Vanillin (1.0 eq, 3.29 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL).

-

Reagent Addition: Add Di-tert-butyl dicarbonate (

) (2.4 eq, 7.97 mmol) followed by Scandium(III) triflate ( -

Reaction: Stir the mixture vigorously at room temperature (25°C) for 24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Add water (5 mL) to quench the reaction.

-

Separate phases and extract the aqueous layer with DCM (3 x 5 mL).[2]

-

Wash combined organics with 10% aqueous KOH (to remove unreacted Vanillin). Note: The product is an ether and will remain in the organic layer; Vanillin will form a water-soluble phenolate.

-

Wash with brine, dry over

, and concentrate in vacuo.[2]

-

-

Purification: Purify the resulting yellow oil via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes).

Yield: Typically 60-80% (Optimization required for higher yields; Patent literature reports lower unoptimized yields).

Visualization of Workflow

The following diagram illustrates the logical flow for synthesis and analytical validation.

Caption: Workflow for the synthesis and NMR validation of this compound from Vanillin.

References

-

Synthesis & Characterization: Hadida, S., et al. (2012). Morpholine-spirocyclic piperidine amides as modulators of ion channels. Patent WO2012125613A1. (Describes the synthesis and partial characterization of the title compound).

-

Comparative NMR Data (Vanillin): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1386 (Vanillin).

- Methodology (Boc Protection): Bartoli, G., et al. (2003). Highly Efficient Solvent-Free Chemoselective Tetrahydropyranylation of Phenols Catalyzed by Magnesium Perchlorate.

-

Chemical Properties: PubChem Database. This compound (Compound CID: 11533582).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.